Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate
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Overview
Description
Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is a complex organic compound that belongs to the class of benzofuran derivatives This compound is characterized by the presence of an ethyl ester group, an amino group, and a tert-butyl group attached to a tetrahydrobenzofuran ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzofuran core, followed by the introduction of the amino and tert-butyl groups. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters. The use of green chemistry principles, such as solvent recycling and waste minimization, is also common in industrial production to ensure environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert certain functional groups into more reactive forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: Researchers study the biological activities of this compound, including its potential as an enzyme inhibitor or receptor modulator.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anticancer, and antimicrobial activities.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the tert-butyl group can enhance the compound’s lipophilicity, facilitating its interaction with cell membranes. The benzofuran core may interact with various enzymes and receptors, modulating their activity and leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate: This compound is similar in structure but may have different substituents on the benzofuran ring.
3-tert-Butyl-7,8-nitro(dinitro)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-ones: These compounds share the tert-butyl group and have similar reactivity patterns.
5-Amino-pyrazoles: These compounds are structurally similar and are used in similar applications in organic and medicinal chemistry.
Uniqueness
This compound is unique due to its specific combination of functional groups and the benzofuran core. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Biological Activity
Ethyl 3-amino-5-(tert-butyl)-4,5,6,7-tetrahydrobenzofuran-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the compound's synthesis, biological properties, and its implications in pharmacology.
- Molecular Formula : C₁₅H₁₉N₁O₂
- CAS Number : 146798-66-5
- Structure : The compound features a tetrahydrobenzofuran core with an amino and a tert-butyl group, which may influence its biological interactions.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the benzofuran structure followed by the introduction of the amino and carboxylate functionalities. Specific synthetic pathways can vary based on the desired yield and purity.
1. Antimicrobial Activity
Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds with similar structures have demonstrated effectiveness against various strains of bacteria including Escherichia coli and Staphylococcus aureus .
Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 0.5 mg/mL |
Compound B | S. aureus | 0.25 mg/mL |
2. Anti-inflammatory Activity
Research indicates that derivatives of this compound may possess anti-inflammatory properties superior to traditional anti-inflammatory agents like curcumin. In vitro assays have shown that these compounds can inhibit pro-inflammatory cytokines .
3. Antitumor Activity
Emerging studies suggest that this compound may exhibit cytotoxic effects on cancer cells. For example:
- In Vitro Studies : Certain analogs have shown promising results in inhibiting the proliferation of cancer cell lines through apoptosis induction .
Case Studies
- Study on Antibacterial Properties : A comparative study evaluated various synthesized compounds against standard antibiotics. Ethyl derivatives showed enhanced activity against resistant strains of bacteria.
- Anti-inflammatory Mechanism Investigation : Research focused on the mechanism by which these compounds reduce inflammation revealed modulation of NF-kB signaling pathways.
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by modifications to its structure:
- Substituents : Variations in the tert-butyl group or alterations to the amino group can significantly affect potency and selectivity against target biomolecules.
Modification | Effect on Activity |
---|---|
Increased size of alkyl group | Enhanced lipophilicity and cell permeability |
Alteration of amino group | Changes in binding affinity to target proteins |
Properties
Molecular Formula |
C15H23NO3 |
---|---|
Molecular Weight |
265.35 g/mol |
IUPAC Name |
ethyl 3-amino-5-tert-butyl-4,5,6,7-tetrahydro-1-benzofuran-2-carboxylate |
InChI |
InChI=1S/C15H23NO3/c1-5-18-14(17)13-12(16)10-8-9(15(2,3)4)6-7-11(10)19-13/h9H,5-8,16H2,1-4H3 |
InChI Key |
NUOWWWGSGAMQHG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(O1)CCC(C2)C(C)(C)C)N |
Origin of Product |
United States |
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